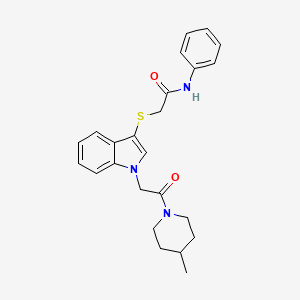

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Description

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a synthetic small molecule featuring a thioether-linked indole core modified with a 4-methylpiperidine moiety and an N-phenylacetamide group. This compound belongs to a broader class of indole-3-thioacetamide derivatives, which are studied for their diverse pharmacological activities, including antiviral, anticancer, and enzyme inhibitory properties . The 4-methylpiperidinyl substituent may enhance lipophilicity and modulate target binding, while the thioether bridge contributes to metabolic stability compared to oxygen or sulfonyl analogs .

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-18-11-13-26(14-12-18)24(29)16-27-15-22(20-9-5-6-10-21(20)27)30-17-23(28)25-19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNLBYLPFGJFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment.

Mode of Action

Compounds with similar structures have been found to exhibit significant antibacterial activity. They have been subjects of comparative analysis, most of which showed alpha1-adrenergic affinity.

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Pharmacokinetics

Similar compounds have been analyzed for their adme properties.

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a synthetic derivative with potential therapeutic applications. Its structure combines elements known for biological activity, particularly in antiviral and antibacterial contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 481.61 g/mol. The structural components include:

- An indole ring

- A thioether linkage

- A piperidine moiety

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a study conducted by Zhang et al. (2020), several derivatives were synthesized and evaluated for their antiviral activity. Notably, compounds 14'c, 14'e, 14'f, 14'h, and 14'i showed low micromolar to sub-micromolar effective concentrations (EC50) against both viruses, indicating potent antiviral effects .

Antibacterial Activity

The antibacterial potential of related compounds has also been assessed. For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide was evaluated against various bacterial strains, showing promising results with an EC50 value of 156.7 µM against Xanthomonas oryzae . The mechanism of action appears to involve disruption of bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which revealed significant morphological changes in treated bacteria .

Study on Antiviral Efficacy

In a recent study focusing on the synthesis and evaluation of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, it was reported that these compounds could inhibit RSV and IAV effectively. The study highlighted that the introduction of specific functional groups significantly influenced the antiviral activity .

Antibacterial Evaluation

Another investigation assessed the antibacterial properties of similar N-phenylacetamide derivatives. The results indicated that these compounds could effectively inhibit bacterial growth at lower concentrations compared to existing antibiotics, suggesting their potential as novel antibacterial agents .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Viral Replication : Compounds interfere with viral entry or replication processes within host cells.

- Cell Membrane Disruption : In bacterial systems, these compounds can compromise cell membrane integrity, leading to cell lysis.

Data Summary

| Activity Type | Compound | Target | EC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antiviral | 14'c | RSV | Low micromolar | Inhibition of replication |

| Antiviral | 14'e | IAV | Sub-micromolar | Inhibition of entry |

| Antibacterial | N-(4-fluoro...) | Xanthomonas oryzae | 156.7 | Membrane disruption |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

- Antiviral Activity : Derivatives like 4–49C and 1-HB-63 exhibit potent antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) . The sulfinyl group in 4–49C enhances activity compared to thioether analogs, likely due to improved hydrogen bonding or target affinity .

- Enzyme Inhibition : Replacement of the indole core with a pyrimidine ring (e.g., 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide ) shifts activity toward SIRT2 inhibition, highlighting the role of heterocycle choice in target specificity .

- Structural Modifications :

- Ring Size : The 4-methylpiperidinyl group (6-membered ring) in the target compound may offer better metabolic stability and blood-brain barrier penetration compared to the 7-membered azepane analog .

- Linkage Type : Sulfonyl analogs (e.g., BB03744 ) exhibit different electronic properties and solubility profiles compared to thioether or sulfinyl derivatives .

Pharmacodynamic and Pharmacokinetic Insights

- Thioether vs. Sulfinyl : Thioether derivatives (e.g., 1-HB-63 ) show moderate antiviral activity but superior metabolic stability compared to sulfinyl derivatives, which are more potent but prone to oxidation .

- In contrast, the azepane analog’s larger ring may reduce binding affinity to viral targets .

Q & A

Q. Q1. What are the established synthetic routes for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-phenylacetamide?

A1. The compound can be synthesized via multi-step organic reactions involving:

- Intramolecular aldol-type condensation of bifunctional precursors containing carbonyl and amide groups, as demonstrated in analogous N-(3-oxoalkenyl)phenylacetamide derivatives .

- Thioether bond formation between indole-thiol intermediates and activated acetamide moieties under basic conditions (e.g., potassium t-butoxide) .

- Functionalization of the piperidine ring via nucleophilic substitution or reductive amination, followed by coupling with indole-based scaffolds .

Q. Q2. What analytical techniques are recommended for structural characterization of this compound?

A2. Key methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation and fragmentation pattern analysis .

- Fourier-Transform Infrared (FT-IR) spectroscopy : Identification of functional groups (e.g., amide C=O, thioether C-S) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

A3. Optimization strategies involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether bond formation .

- Catalyst screening : Copper(I)-catalyzed click chemistry for regioselective cycloadditions in related acetamide derivatives .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during indole functionalization .

- Electronic effects : Electron-withdrawing groups on the phenyl ring stabilize intermediates, reducing byproduct formation .

Q. Q4. What computational methods can predict the compound’s reactivity or interaction with biological targets?

A4. Advanced approaches include:

- Density Functional Theory (DFT) : Modeling reaction pathways (e.g., intramolecular cyclization barriers) and transition states .

- Molecular docking : Simulating binding affinities to enzymes (e.g., kinases, cytochrome P450) using software like AutoDock or Schrödinger .

- Quantum chemical calculations : Predicting spectroscopic properties (e.g., NMR chemical shifts) via Gaussian or ORCA .

Q. Q5. How can researchers assess the compound’s potential biological activity in vitro?

A5. Methodologies include:

- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or ion channels) using tritiated analogs .

- Enzyme inhibition assays : Measuring IC₅₀ values against target enzymes (e.g., proteases, kinases) via fluorometric or colorimetric readouts .

- Cytotoxicity screening : MTT or resazurin assays in cell lines to evaluate apoptosis or proliferation effects .

Q. Q6. How can contradictory data on reaction yields or biological activity be resolved?

A6. Contradictions may arise from:

- Impurity profiles : Use HPLC-MS to identify trace byproducts affecting biological assays .

- Solvent polarity effects : Re-evaluate reaction kinetics under standardized conditions (e.g., water content in DMSO) .

- Batch variability : Validate starting material purity (e.g., indole-thiol precursors) via elemental analysis .

Mechanistic and Methodological Challenges

Q. Q7. What are the key challenges in scaling up the synthesis of this compound?

A7. Scalability hurdles include:

- Purification complexity : Chromatography may be impractical; explore recrystallization or distillation alternatives .

- Exothermic reactions : Use flow chemistry to control heat dissipation during thioether formation .

- Regulatory compliance : Ensure intermediates comply with ICH guidelines for genotoxic impurities (e.g., nitrosoamines) .

Q. Q8. How can researchers validate the compound’s mechanism of action in complex biological systems?

A8. Strategies involve:

- CRISPR/Cas9 knockouts : Confirm target specificity by deleting putative receptors in cell models .

- Metabolic stability studies : Use liver microsomes or hepatocytes to assess CYP-mediated degradation .

- Transcriptomic profiling : RNA-seq to identify downstream signaling pathways affected by the compound .

Future Directions

Q. Q9. What novel derivatives of this compound could be synthesized to enhance selectivity or potency?

A9. Promising modifications include:

- Bioisosteric replacements : Substitute the thioether with selenoether or triazole groups to improve metabolic stability .

- Piperidine ring diversification : Introduce sp³-hybridized carbons or heteroatoms (e.g., N-oxide) to modulate pharmacokinetics .

Q. Q10. How can machine learning accelerate the discovery of analogs with improved properties?

A10. ML applications include:

- Generative models : Design novel scaffolds using reinforcement learning (e.g., REINVENT) .

- QSAR modeling : Predict ADMET properties from structural fingerprints (e.g., ECFP4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.